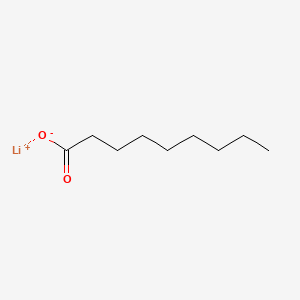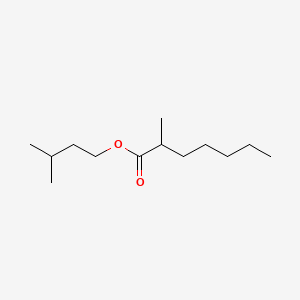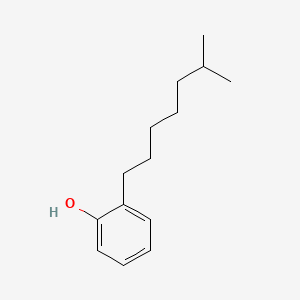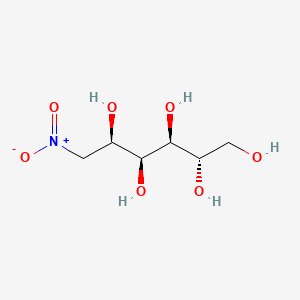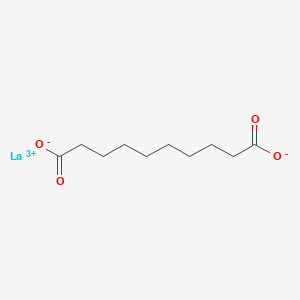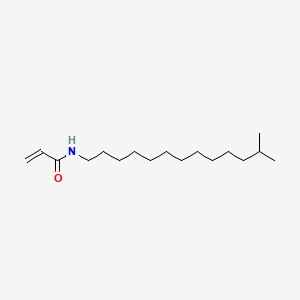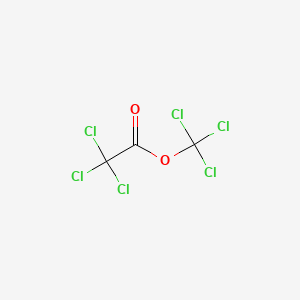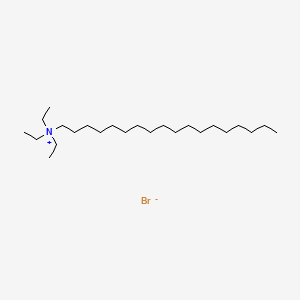
Triethyloctadecylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrN. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in various applications, including detergents, emulsifiers, and phase transfer catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyloctadecylammonium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of octadecylamine with methyl bromide in the presence of a solvent such as isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C18H37NH2} + \text{CH3Br} \rightarrow \text{C18H37N(CH3)3}^+ \text{Br}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where octadecylamine and methyl bromide are combined under high pressure and temperature. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion in the compound.
Ion Exchange Reactions: These reactions typically occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyltrimethylammonium hydroxide .
Applications De Recherche Scientifique
Triethyloctadecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is explored for its potential antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents
Mécanisme D'action
The mechanism of action of triethyloctadecylammonium bromide involves its interaction with cell membranes due to its surfactant properties. The long hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial activity, where it targets the cell membranes of bacteria, causing their destruction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain (16 carbons).
Dodecyltrimethylammonium bromide (DTAB): Has an even shorter alkyl chain (12 carbons).
Uniqueness
Triethyloctadecylammonium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This longer chain also contributes to its higher melting point and greater stability compared to similar compounds .
Propriétés
Numéro CAS |
3881-14-9 |
|---|---|
Formule moléculaire |
C24H52BrN |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
triethyl(octadecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QHTJNIWEAQKWRP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


